N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound belongs to the acetamide class, characterized by a triazolo[4,5-d]pyrimidin-7-one core substituted with a 2-fluorobenzyl group at position 3 and an acetamide-linked 2-chloro-5-(trifluoromethyl)phenyl moiety at position 4. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the fluorobenzyl group may influence target binding affinity.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N6O2/c21-13-6-5-12(20(23,24)25)7-15(13)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-3-1-2-4-14(11)22/h1-7,10H,8-9H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEKHQYJVFDCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a trifluoromethyl group and a triazolo-pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring triazolo-pyrimidine structures. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The specific compound under discussion has not been extensively studied in published literature; however, its structural analogs have demonstrated significant cytotoxicity against cancer cells, suggesting a potential for similar activity.
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes involved in disease processes. For example, compounds with similar functional groups have been reported as selective inhibitors of metalloproteinases and other enzymes implicated in cancer progression and inflammation.
Case Studies
- Inhibition of ADAMTS7 : A related study on hydroxamate-based arylsulfonamides showed potent inhibition of ADAMTS7, an enzyme linked to atherosclerosis. The modification of the phenyl ring to include trifluoromethyl groups significantly enhanced selectivity and potency against this target enzyme .
- Anticancer Evaluation : Research on thiazole derivatives has demonstrated that modifications similar to those present in the target compound can lead to significant anticancer activity against various cell lines, indicating that structural features play a crucial role in biological efficacy .
Comparison with Similar Compounds
Core Structure and Functional Group Analysis
The target compound’s triazolo[4,5-d]pyrimidinone core differentiates it from analogs with pyrazolo[4,3-d]pyrimidine (e.g., ) or oxazolidinone (e.g., ) scaffolds. Key comparisons include:
Structural Insights :
- Triazolo vs.
- Substituent Effects: The 2-fluorobenzyl group in the target compound contrasts with the 3-methoxybenzyl group in ’s analog, which could alter steric hindrance and electronic properties .
Pharmacokinetic and Physicochemical Properties
While direct data is unavailable, inferences can be drawn:
Mechanistic Implications
- Enzyme Inhibition : Triazolo-pyrimidine derivatives (e.g., flumetsulam) inhibit acetolactate synthase in plants, while pyrazolo-pyrimidines () target bacterial enzymes like DNA gyrase . The target compound’s mechanism may align with these pathways.
- Binding Affinity: The chloro-trifluoromethyl-phenyl group may mimic the dichloropyrimidinyl moieties in ’s oxazolidinones, which exhibit antibacterial activity via ribosomal binding .
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidinone core via cyclization reactions using diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) under reflux conditions .
- Step 2 : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or alkylation, often in the presence of triethylamine to neutralize HCl byproducts .
- Step 3 : Acetamide coupling using chloroacetyl chloride with the aryl amine moiety (e.g., 2-chloro-5-(trifluoromethyl)aniline) under reflux, monitored by TLC .
- Purification : Recrystallization using pet-ether or column chromatography with gradient elution .
Basic: How can researchers confirm the structural identity of this compound?
Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl, fluorobenzyl) and acetamide linkage .
- X-ray Crystallography : For unambiguous confirmation of the triazolo-pyrimidinone scaffold and spatial arrangement of substituents (e.g., as demonstrated for analogous thiazolo[3,2-a]pyrimidine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHClFNO) .
Basic: What analytical methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
- Differential Scanning Calorimetry (DSC) : To evaluate thermal stability and polymorphic forms .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Substituent Variation : Systematically modify the 2-fluorobenzyl or trifluoromethyl groups to evaluate effects on enzyme inhibition (e.g., kinase assays) or receptor binding .
- Isosteric Replacement : Replace the triazole ring with pyrazole or imidazole to assess scaffold flexibility .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Advanced: What experimental design strategies optimize yield in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) for key steps like triazole cyclization .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., chloroacetyl chloride coupling) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How should researchers handle contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Off-Target Profiling : Use proteome-wide affinity chromatography or kinome-wide screening to identify non-specific interactions .
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify conserved activity trends .
Advanced: What safety protocols are recommended for handling reactive intermediates during synthesis?
- Chloroacetyl Chloride Handling : Use Schlenk lines or gloveboxes under inert atmosphere to prevent moisture-induced side reactions .
- Diaryliodonium Salt Stability : Store at -20°C in amber vials to avoid light- or heat-induced decomposition .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
